N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16-5-6-19(17(2)13-16)21(27)18-7-11-25(12-8-18)14-20(26)24-22(15-23)9-3-4-10-22/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGXMWPBMZSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide, with the CAS number 1147739-20-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C22H29N3O2
- Molecular Weight : 367.5 g/mol
- Structure : The compound features a piperidine ring substituted with a 2,4-dimethylbenzoyl group and a cyanocyclopentyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1147739-20-5 |
| Molecular Formula | C22H29N3O2 |
| Molecular Weight | 367.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in inflammatory and apoptotic processes. This aligns with findings from similar compounds that target c-Jun N-terminal kinases (JNKs), which play critical roles in cellular stress responses and apoptosis .
Efficacy in Preclinical Models
In Vitro Studies :
Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, studies involving JNK inhibitors have shown protective effects against neuronal cell death induced by stressors such as serum deprivation .
In Vivo Studies :
Animal models have been employed to assess the therapeutic potential of this compound. In particular, its administration has been linked to reduced tumor growth rates and improved survival outcomes in models of aggressive cancers. These findings suggest a promising avenue for developing this compound as a therapeutic agent in oncology.
Case Studies
- Neuroprotection : A study demonstrated that derivatives similar to this compound provided neuroprotective effects in models of neurodegenerative diseases. The mechanism was linked to the modulation of apoptotic pathways mediated by JNK inhibition .
- Anti-inflammatory Effects : Another case highlighted the compound's potential in reducing inflammation markers in models of rheumatoid arthritis, suggesting that it could be beneficial for inflammatory disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Physicochemical Properties
The target compound is compared with four analogs (Table 1), focusing on substituent modifications and their implications:
Table 1. Structural and Physicochemical Comparison
Pharmacological and Physicochemical Implications
Piperidine vs. Piperazine Rings
- The target compound features a piperidine ring, while analogs in and use piperazine . Piperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which may influence solubility and receptor binding .
Substituent Effects on Lipophilicity
- The 2,4-dimethylbenzoyl group (target compound) enhances lipophilicity compared to the 4-fluorobenzoyl group in , which introduces moderate polarity via fluorine.
Cyano Group Positioning
- The 1-cyanocyclopentyl moiety in the target compound and is critical for steric and electronic interactions. In , the absence of the cyano group simplifies the structure, likely reducing binding affinity to targets requiring this group .
Sulfur-Containing Modifications
- The (2,4-difluorophenyl)sulfanyl group in introduces sulfur, which may alter redox properties or interact with cysteine residues in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
